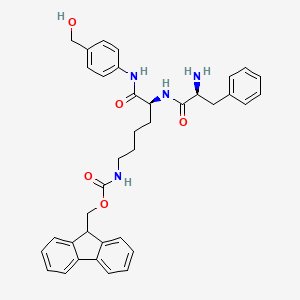
Phe-Lys(Fmoc)-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phe-Lys(Fmoc)-PAB is a compound that combines the amino acids phenylalanine and lysine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-aminobenzoic acid (PAB) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Lys(Fmoc)-PAB typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine during the synthesis. The lysine residue is then added, followed by the attachment of the para-aminobenzoic acid (PAB) moiety. The Fmoc group is removed using a base such as piperidine, and the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
Phe-Lys(Fmoc)-PAB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the lysine residue.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group, while other bases or acids can be used for different substitutions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can impact the compound’s stability and reactivity .
科学研究应用
Chemistry
In chemistry, Phe-Lys(Fmoc)-PAB is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Its ability to form hydrogels makes it useful for creating three-dimensional cell culture systems .
Medicine
Its biocompatibility and ability to form hydrogels make it an attractive candidate for creating scaffolds for tissue regeneration .
Industry
In the industrial sector, this compound is used in the development of new materials with specific mechanical and chemical properties. Its ability to self-assemble into hydrogels makes it useful for creating coatings, membranes, and other materials .
作用机制
Phe-Lys(Fmoc)-PAB exerts its effects through its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The compound’s structure allows it to form stable, three-dimensional networks that can encapsulate other molecules, making it useful for drug delivery and tissue engineering applications .
相似化合物的比较
Similar Compounds
Fmoc-Phe-Phe: A dipeptide with similar self-assembly properties.
Fmoc-Lys(Fmoc)-Asp: Another peptide with two Fmoc groups and a carboxylic acid moiety.
Fmoc-Phe-Phe-Cys: A peptide that can form disulfide bonds through cysteine residues .
Uniqueness
Phe-Lys(Fmoc)-PAB is unique due to its combination of phenylalanine, lysine, and para-aminobenzoic acid, which provides it with distinct structural and functional properties. Its ability to form hydrogels at low concentrations and its biocompatibility make it particularly valuable for biomedical applications .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPHMUPZDFKBDS-HEVIKAOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
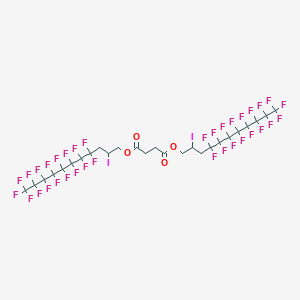


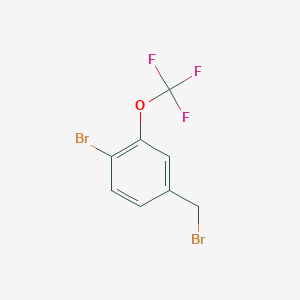
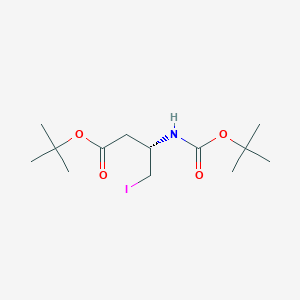
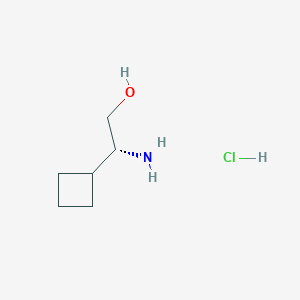
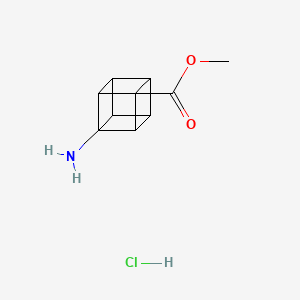
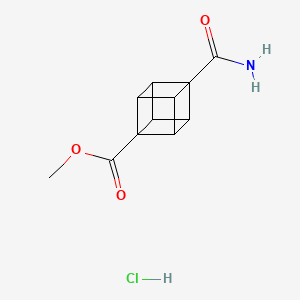
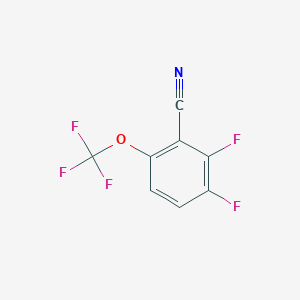
![[3-(Difluoromethyl)-1H-indazol-5-yl]azinate](/img/structure/B8064533.png)
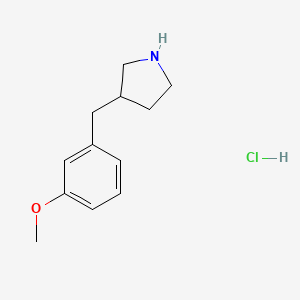

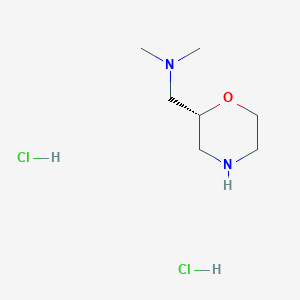
![1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl](/img/structure/B8064555.png)
